molecular formula C16H18N2O2S B10972052 [4-(3-Methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methanone

[4-(3-Methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methanone

Cat. No.: B10972052
M. Wt: 302.4 g/mol
InChI Key: PYQYHGCUXKXVDC-UHFFFAOYSA-N
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Description

4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine: In medicine, 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE is explored for its potential therapeutic effects. It may have applications in treating diseases or conditions that involve the central nervous system or other physiological pathways.

Industry: In industry, this compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

  • 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE
  • 4-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINOMETHANONE

Comparison: Compared to similar compounds, 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE may exhibit unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C16H18N2O2S/c1-20-14-5-2-4-13(12-14)17-7-9-18(10-8-17)16(19)15-6-3-11-21-15/h2-6,11-12H,7-10H2,1H3

InChI Key

PYQYHGCUXKXVDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

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